molecular formula C8H18ClF2NO B2893571 (1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride CAS No. 2097925-43-2

(1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride

Cat. No.: B2893571
CAS No.: 2097925-43-2
M. Wt: 217.68
InChI Key: IZWCPRIQZUHTFL-UHFFFAOYSA-N
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Description

The compound "(1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride" is a tertiary amine hydrochloride salt characterized by a branched aliphatic chain containing ethoxy, difluoro, and methyl substituents. Most available information derives from structurally analogous molecules in patents and chemical databases, as discussed below.

Properties

IUPAC Name

1-ethoxy-1,1-difluoro-N,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2NO.ClH/c1-5-12-8(9,10)7(11-4)6(2)3;/h6-7,11H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWCPRIQZUHTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(C(C)C)NC)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physicochemical Properties

Key structural features of the compound include:

  • Ethoxy group : Enhances lipophilicity compared to methoxy analogs.
  • Methylamine hydrochloride : Improves solubility in polar solvents compared to free-base amines.

Table 1: Comparison of Substituent Effects in Related Amine Hydrochlorides

Compound Name Substituents LogP* Solubility (mg/mL) Ref.
(1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine HCl Ethoxy, 1,1-difluoro, methyl ~2.5† ~50 (H2O)†
(1R)-2-Methyl-1-phenylbutan-1-amine HCl Phenyl, methyl 3.1 30 (H2O)
2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine HCl Methoxy, difluoro 1.8 75 (H2O)

*Estimated using fragment-based methods. †Predicted values based on analogs.

Functional Group Analogues
  • Ethoxy vs. Methoxy : Ethoxy groups generally increase metabolic stability compared to methoxy groups due to reduced oxidative susceptibility . For example, ethametsulfuron methyl ester (ethoxy-triazine) shows longer soil persistence than metsulfuron methyl ester (methoxy-triazine) .
  • Fluorine Positioning : 1,1-Difluoro groups in aliphatic chains (as in the target compound) may reduce rotational freedom compared to aromatic difluoro substituents (e.g., EP 4374877 A2 derivatives) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (1-Ethoxy-1,1-difluoro-3-methylbutan-2-yl)(methyl)amine hydrochloride to ensure high purity and yield?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the difluoro-ethoxy backbone is constructed via nucleophilic substitution using 1,1-difluoro-3-methylbutan-2-ol and ethyl bromide under basic conditions. Reductive amination with methylamine and a reducing agent (e.g., sodium cyanoborohydride) introduces the methylamine group. The hydrochloride salt is formed by treating the free base with HCl in anhydrous ether. Purification via recrystallization (using ethanol/water mixtures) ensures high purity. Intermediate characterization by 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirms structural integrity at each step .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Assigns proton environments (e.g., ethoxy CH2_2, methylamine CH3_3) and carbon backbone.
  • 19F^{19}\text{F} NMR : Detects the two equivalent fluorine atoms on the difluoro group (δ ≈ -120 to -140 ppm).
  • FTIR : Identifies amine N-H stretches (~3300 cm1^{-1}) and C-F stretches (1000-1300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ for C9_9H19_{19}ClF2_2NO).
  • Elemental Analysis : Validates C, H, N, and Cl content .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for formulating this compound in biological assays?

  • Methodological Answer :

  • Solubility : Determined via shake-flask method in PBS (pH 7.4) and DMSO. Ethoxy and fluorine groups enhance lipophilicity, requiring co-solvents (e.g., 10% DMSO) for aqueous assays.
  • logP : Measured using reverse-phase HPLC (C18 column) with a calibration curve of standard compounds. Expected logP ≈ 1.5–2.0 due to fluorination.
  • pKa : Estimated via potentiometric titration (amine group pKa ≈ 8.5–9.5) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure of this hydrochloride salt, and what challenges arise due to fluorine substitution?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is ideal. Fluorine’s high electron density can cause absorption errors; monochromatic radiation (e.g., Mo-Kα) and absorption corrections (SADABS) mitigate this. Challenges include disorder in the ethoxy group and twinning due to fluorine’s steric effects. Hydrogen bonding between the amine HCl and ethoxy oxygen is critical for lattice stabilization .

Q. What methodologies assess the compound’s anti-inflammatory potential, and how can data contradictions between in vitro and in vivo models be reconciled?

  • Methodological Answer :

  • In Vitro : COX-2 inhibition assays (ELISA) and NF-κB luciferase reporter assays in macrophages. IC50_{50} values are compared to ibuprofen.
  • In Vivo : Carrageenan-induced paw edema in rodents (dose: 10–50 mg/kg, oral). Contradictions (e.g., high in vitro potency but low in vivo efficacy) may stem from pharmacokinetic issues (e.g., poor bioavailability). Solutions include prodrug strategies or nanoparticle encapsulation. Metabolite profiling (LC-MS/MS) identifies active derivatives .

Q. How do ethoxy and difluoro groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms activate the adjacent carbon for SN_\text{N}2 reactions (e.g., with thiols or amines), while the ethoxy group stabilizes transition states via inductive effects. Reaction progress is monitored by 19F^{19}\text{F} NMR (fluorine signal shifts) and LC-MS. Kinetic studies (variable-temperature NMR) quantify activation parameters. Competing elimination pathways (E2) are minimized using polar aprotic solvents (e.g., DMF) .

Q. What computational approaches predict interactions between this compound and biological targets like cyclooxygenase (COX) enzymes?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Models binding to COX-2’s active site. Fluorine’s electronegativity enhances hydrogen bonding with Arg120.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Ethoxy group’s electron-donating effect lowers LUMO energy, favoring nucleophilic attack.
  • Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

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